PF-03814735 - 942487-16-3

PF-03814735

Catalog Number: EVT-287717
CAS Number: 942487-16-3
Molecular Formula: C23H25F3N6O2
Molecular Weight: 474.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-03814735 is a small molecule developed for cancer therapy. [] It acts as a potent, reversible inhibitor of Aurora kinases A and B. [] These kinases are crucial regulators of mitosis, playing vital roles in cell cycle progression and chromosome segregation. [, ] Overexpression and amplification of Aurora kinases, particularly Aurora kinase A, are observed in various human cancers. [, ] PF-03814735 has been investigated as a potential therapeutic agent for various solid tumors, including small cell lung cancer (SCLC). []

Molecular Structure Analysis

The molecular structure of PF-03814735 is described by its IUPAC name: N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide. [, ] Structural details beyond this are not provided in the available documents.

Mechanism of Action

PF-03814735 primarily exerts its effects by inhibiting Aurora kinases A and B. [, ] It acts as an ATP-competitive inhibitor, competing with ATP for binding to the kinase active site. [] This inhibition disrupts critical events in mitosis, leading to:

  • Reduced phosphorylation of Histone H3: PF-03814735 decreases the levels of phosphorylated histone H3, a hallmark of Aurora kinase B inhibition. [, ]
  • Block in Cytokinesis: The compound disrupts cytokinesis, the final stage of cell division, leading to the formation of polyploid multinucleated cells. []
  • Inhibition of Cell Proliferation: By interfering with mitosis, PF-03814735 ultimately inhibits the proliferation of cancer cells. [, ]
Applications
  • Cancer Therapy: It has been investigated as a potential treatment for various cancers, including SCLC, colon cancer, and others. [, , , , ] Preclinical studies demonstrated its ability to inhibit tumor growth in xenograft models, both as a single agent and in combination with other chemotherapeutics like docetaxel. []
  • Biomarker Identification: Research explored the potential use of Myc gene family status as a predictive biomarker for PF-03814735 sensitivity in cancer cells. [, ] SCLC cell lines with Myc gene amplification or high expression levels exhibited increased sensitivity to the compound. [, ]
  • Epigenetic Drug Design: Studies investigated PF-03814735's potential in epigenetic drug design for thyroid cancer. [] It exhibited promising activity against thyroid cancer cell lines harboring TERT promoter mutations, suggesting its potential as a targeted therapy. []
  • Protection from Glucolipotoxicity: Research explored PF-03814735's ability to protect pancreatic β-cells from glucolipotoxicity, a key factor in type 2 diabetes. [] The compound demonstrated efficacy in reducing β-cell death induced by high glucose and palmitate levels. []
  • Antiviral Activity: Studies revealed that PF-03814735 exhibited antiviral activity against various DNA and RNA viruses, including herpes simplex virus 1 (HSV-1), vaccinia virus, and mouse hepatitis virus. [] This suggests a broader potential for this compound in targeting viral infections. []
Future Directions
  • Optimization of Treatment Regimens: Further research is needed to determine optimal dosing schedules and combinations with other therapies to maximize efficacy and minimize potential side effects. []

VX-680/MK-0457

  • Compound Description: VX-680, also known as MK-0457, is a pan-Aurora kinase inhibitor. It exhibits inhibitory activity against Aurora kinase A, B, and C.
  • Relevance: Similar to PF-03814735, VX-680 demonstrates non-selective inhibition of Aurora kinases. This classification as a pan-Aurora kinase inhibitor highlights a shared structural feature with PF-03814735, enabling interaction with multiple Aurora kinase isoforms.

PHA-739358

  • Compound Description: PHA-739358 is another example of a pan-Aurora kinase inhibitor, demonstrating activity against Aurora kinases A, B, and C.
  • Relevance: PHA-739358 shares its classification as a pan-Aurora kinase inhibitor with PF-03814735, suggesting structural similarities that facilitate broad inhibitory activity across Aurora kinase isoforms.

CYC116

  • Compound Description: CYC116 functions as a pan-Aurora kinase inhibitor, targeting Aurora kinases A, B, and C.
  • Relevance: CYC116's designation as a pan-Aurora kinase inhibitor places it in the same category as PF-03814735. This suggests that they likely share structural features that allow them to inhibit multiple Aurora kinase isoforms.

SNS-314

  • Compound Description: SNS-314 is classified as a pan-Aurora kinase inhibitor, exhibiting activity against Aurora kinases A, B, and C.
  • Relevance: Both SNS-314 and PF-03814735 are recognized as pan-Aurora kinase inhibitors, indicating structural similarities that enable their broad inhibitory action on Aurora kinases.

AMG 900

  • Compound Description: AMG 900 acts as a pan-Aurora kinase inhibitor, demonstrating activity against Aurora kinases A, B, and C.
  • Relevance: The classification of AMG 900 as a pan-Aurora kinase inhibitor, similar to PF-03814735, implies that they might share structural features allowing them to inhibit a range of Aurora kinase isoforms.

AT-9283

  • Compound Description: AT-9283 functions as a pan-Aurora kinase inhibitor, targeting Aurora kinases A, B, and C.
  • Relevance: Both AT-9283 and PF-03814735 fall under the category of pan-Aurora kinase inhibitors, suggesting structural commonalities that facilitate their inhibitory activity against various Aurora kinase isoforms.

SCH-1473759

  • Compound Description: SCH-1473759 is classified as a pan-Aurora kinase inhibitor, demonstrating activity against Aurora kinases A, B, and C.
  • Relevance: The categorization of SCH-1473759 as a pan-Aurora kinase inhibitor, like PF-03814735, suggests potential structural similarities between them that enable their inhibitory action on different Aurora kinase isoforms.

ABT-348

  • Compound Description: ABT-348 is another example of a pan-Aurora kinase inhibitor, targeting Aurora kinases A, B, and C.
  • Relevance: Similar to PF-03814735, ABT-348 is a pan-Aurora kinase inhibitor. This indicates that they might share structural features that enable them to inhibit a range of Aurora kinase isoforms.

R-763/AS-703569

  • Compound Description: R-763, also known as AS-703569, acts as a pan-Aurora kinase inhibitor, exhibiting activity against Aurora kinases A, B, and C.
  • Relevance: Both R-763/AS-703569 and PF-03814735 are pan-Aurora kinase inhibitors, suggesting potential structural similarities that allow them to inhibit a range of Aurora kinase isoforms.

KW-2449

  • Compound Description: KW-2449 functions as a pan-Aurora kinase inhibitor, targeting Aurora kinases A, B, and C.
  • Relevance: The classification of KW-2449 as a pan-Aurora kinase inhibitor, like PF-03814735, suggests potential structural similarities between them that enable their inhibitory action on different Aurora kinase isoforms.

TAK-901

  • Compound Description: TAK-901 is classified as a pan-Aurora kinase inhibitor, exhibiting activity against Aurora kinases A, B, and C.
  • Relevance: Both TAK-901 and PF-03814735 belong to the category of pan-Aurora kinase inhibitors, indicating a potential structural similarity that enables them to inhibit a range of Aurora kinase isoforms.

MLN8054

  • Compound Description: MLN8054 is an Aurora A kinase inhibitor, demonstrating selectivity for Aurora A kinase.
  • Relevance: Unlike PF-03814735, which is a pan-Aurora kinase inhibitor, MLN8054 exhibits selectivity for Aurora A kinase. This difference highlights their distinct binding profiles and specificities towards different Aurora kinase isoforms.

MLN8237

  • Compound Description: MLN8237 is another Aurora A kinase inhibitor, showing specific inhibitory activity against Aurora A kinase.
  • Relevance: MLN8237's selectivity for Aurora A kinase contrasts with PF-03814735's pan-Aurora kinase inhibition. This distinction underscores their different binding properties and specificities for Aurora kinase isoforms.
  • Compound Description: VX-689, also known as MK5108, acts as an Aurora A kinase inhibitor, demonstrating selectivity for Aurora A kinase.
  • Relevance: In contrast to PF-03814735's pan-Aurora kinase inhibition, VX-689/MK5108 selectively targets Aurora A kinase. This difference highlights their different binding affinities and specificities towards various Aurora kinase isoforms.

ENMD 2076

  • Compound Description: ENMD 2076 is an Aurora A kinase inhibitor, showing specific inhibitory activity against Aurora A kinase.
  • Relevance: Unlike PF-03814735, a pan-Aurora kinase inhibitor, ENMD 2076 selectively inhibits Aurora A kinase. This difference highlights their distinct binding patterns and specificities towards various Aurora kinase isoforms.

AZD1152

  • Compound Description: AZD1152 functions as an Aurora B kinase inhibitor, demonstrating selectivity for Aurora B kinase.
  • Relevance: Unlike PF-03814735's pan-Aurora kinase inhibition, AZD1152 selectively targets Aurora B kinase. This difference highlights their distinct binding profiles and specificities towards different Aurora kinase isoforms.

GSK1070916

  • Compound Description: GSK1070916 is another Aurora B kinase inhibitor, showing specific inhibitory activity against Aurora B kinase.
  • Relevance: GSK1070916's selectivity for Aurora B kinase contrasts with PF-03814735's pan-Aurora kinase inhibition. This distinction underscores their different binding properties and specificities for Aurora kinase isoforms.

Docetaxel

  • Compound Description: Docetaxel is a chemotherapy medication used to treat various types of cancer. It works by inhibiting microtubule depolymerization, thereby interfering with cell division.
  • Relevance: While Docetaxel operates through a different mechanism than PF-03814735, they have been investigated for their combined effect on tumor growth inhibition, demonstrating an additive effect. This co-evaluation highlights their potential for synergistic therapeutic applications in cancer treatment.

CUDC-101

  • Compound Description: CUDC-101 is a multi-target inhibitor with potent inhibitory activities against histone deacetylase (HDAC), EGFR, and HER2.
  • Relevance: CUDC-101 and PF-03814735 were both tested for their anticancer effects in the context of thyroid cancer. While their mechanisms differ, their co-evaluation in this research highlights the exploration of diverse therapeutic strategies for cancer treatment.

Properties

CAS Number

942487-16-3

Product Name

PF-03814735

IUPAC Name

N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide

Molecular Formula

C23H25F3N6O2

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m0/s1

InChI Key

RYYNGWLOYLRZLK-RBUKOAKNSA-N

SMILES

CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F

Solubility

soluble in DMSO, not soluble in water.

Synonyms

PF03814735; PF-03814735; PF 03814735.

Canonical SMILES

CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F

Isomeric SMILES

CC(=O)NCC(=O)N1[C@H]2CC[C@@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.